Product packaging for 6-Bromoisoquinoline-4-carboxylic acid(Cat. No.:)

6-Bromoisoquinoline-4-carboxylic acid

Cat. No.: B12285848
M. Wt: 252.06 g/mol
InChI Key: YSVCRLGYFQPDCX-UHFFFAOYSA-N
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Description

Structural Significance within the Isoquinoline (B145761) Heterocyclic Family

The isoquinoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This arrangement is a key structural motif found in a vast array of natural products, most notably in numerous alkaloids with potent biological activities. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.

The introduction of a bromine atom at the 6-position and a carboxylic acid at the 4-position significantly alters the electronic and steric properties of the parent isoquinoline. The bromine atom, an electron-withdrawing group, can influence the reactivity of the aromatic system and serves as a key handle for further functionalization through various cross-coupling reactions. The carboxylic acid group, a versatile functional group, can participate in a wide range of chemical transformations, including esterification and amidation, and can also act as a coordinating group for metal ions. This unique combination of functional groups on a privileged heterocyclic core makes 6-bromoisoquinoline-4-carboxylic acid a molecule with considerable potential for the construction of complex molecular architectures.

Significance as a Versatile Chemical Scaffold in Advanced Organic Synthesis

In advanced organic synthesis, this compound serves as a highly adaptable scaffold. The presence of multiple reactive sites allows for sequential and regioselective modifications, enabling the synthesis of diverse molecular libraries.

The bromine atom is particularly valuable for its ability to participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the 6-position of the isoquinoline ring. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its pharmacological properties.

The carboxylic acid group provides another avenue for synthetic diversification. It can be readily converted into esters, amides, and other acid derivatives, allowing for the attachment of various side chains and the modulation of physicochemical properties such as solubility and lipophilicity. This functional group can also be a key pharmacophoric element, directly interacting with biological targets.

While specific, detailed research on the synthetic applications of this compound is not extensively documented in readily available literature, the known reactivity of its constituent functional groups points to its significant potential as a versatile building block.

Emerging Relevance in Interdisciplinary Scientific Fields

The structural features of this compound suggest its potential for applications across various scientific disciplines, primarily in medicinal chemistry and materials science.

In medicinal chemistry, the isoquinoline core is a well-established "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of the closely related quinoline-4-carboxylic acid have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.net By extension, it is hypothesized that derivatives of this compound could also exhibit interesting pharmacological profiles. The ability to functionalize both the bromine and carboxylic acid groups allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

In the realm of materials science, heterocyclic compounds are explored for their potential in creating functional materials. The planar aromatic structure of the isoquinoline ring system, combined with the potential for intermolecular interactions through the carboxylic acid group, suggests that derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The bromine atom can also be a site for polymerization or surface attachment.

Although specific research detailing the interdisciplinary applications of this compound is currently limited, its inherent chemical functionalities make it a promising candidate for future investigations in these and other scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO2 B12285848 6-Bromoisoquinoline-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

6-bromoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14)

InChI Key

YSVCRLGYFQPDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Bromoisoquinoline 4 Carboxylic Acid

De Novo Synthesis Approaches

De novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, offers a high degree of flexibility in introducing desired substituents at specific positions. Key to these approaches for 6-bromoisoquinoline-4-carboxylic acid is the carefully orchestrated formation of the bicyclic isoquinoline (B145761) ring system with the bromine atom at position 6 and the carboxylic acid at position 4.

Regioselective Bromination of Isoquinoline Precursors

A critical step in many synthetic routes is the regioselective introduction of a bromine atom at the 6-position of an isoquinoline precursor. Direct bromination of the parent isoquinoline molecule is often challenging, as it can lead to a mixture of isomers. bldpharm.com Therefore, strategies often begin with a substituted benzene (B151609) derivative where the bromine is already in place, ensuring the correct final positioning. For instance, starting with 4-bromo-substituted benzaldehyde (B42025) or phenethylamine (B48288) derivatives directs the cyclization to form the 6-bromoisoquinoline (B29742) core.

Introduction of the Carboxylic Acid Functionality to the Isoquinoline Core

The introduction of the carboxylic acid group at the 4-position can be achieved through various means during the de novo synthesis. One conceptual approach involves using a synthon for the C2-N fragment of the isoquinoline that already contains a precursor to the carboxylic acid. For example, a derivative of an amino acid or a dicarbonyl compound could be employed in a cyclization reaction with a suitably substituted benzylamine.

Rational Design of Ring-Closure Reactions for Isoquinoline Formation

Several classic named reactions are instrumental in the rational design of ring-closure strategies for isoquinoline synthesis and can be adapted for this compound.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. google.comprepchem.com To synthesize the target molecule, one could envision starting with 4-bromobenzaldehyde (B125591) and an aminoacetal derivative that carries a precursor to the carboxylic acid at the appropriate position.

Another powerful method is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. chemicalbook.comatlantis-press.com This intermediate can then be oxidized to the aromatic isoquinoline. For the synthesis of this compound, a potential starting material would be an N-acyl derivative of 2-(4-bromophenyl)ethylamine, where the acyl group is designed to ultimately become the 4-carboxylic acid. A patent describes a multi-step synthesis starting from 3-bromophenylacetonitrile, which is reduced, amidated, and then subjected to a ring-closure reaction to form a tetrahydroisoquinoline-1-carboxylic acid derivative. google.com While this yields a saturated analogue, subsequent aromatization would be necessary to achieve the isoquinoline core.

A detailed synthesis of the parent 6-bromoisoquinoline has been reported starting from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. The initial condensation is followed by treatment with ethyl chloroformate and subsequent cyclization mediated by trimethyl phosphite (B83602) and titanium tetrachloride. chemicalbook.com

Starting MaterialReagentsIntermediate/ProductReference
4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetalToluene, Ethyl chloroformate, Trimethyl phosphite, Titanium tetrachloride6-Bromoisoquinoline chemicalbook.com
3-BromophenylacetonitrileRaney Nickel, H₂, Methyl chloroformate, 2-Oxoacetic acid, H₂SO₄6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid google.com

Functional Group Interconversions on Existing Isoquinoline Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing 6-bromoisoquinoline scaffold. This approach relies on the selective introduction and subsequent conversion of a functional group at the 4-position into a carboxylic acid.

A common strategy involves the introduction of a carbon-based functional group that can be oxidized. For instance, if 6-bromo-4-methylisoquinoline (B1450519) were available, the methyl group could potentially be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of methyl groups on quinoline (B57606) rings to the corresponding carboxylic acids is a known transformation. researchgate.netsigmaaldrich.com

Another viable pathway is through a cyano group. The synthesis of a 6-bromoisoquinoline-4-carbonitrile (B12504509) intermediate, followed by hydrolysis, would yield the desired carboxylic acid. The cyano group can often be introduced via a Sandmeyer reaction from a 4-amino-6-bromoisoquinoline precursor or through palladium-catalyzed cyanation of a 6-bromo-4-haloisoquinoline.

Catalytic Methods in Bromoisoquinoline Carboxylic Acid Synthesis

Modern catalytic methods, particularly those employing palladium, have become powerful tools in the synthesis of complex aromatic compounds.

Palladium-Mediated Carbonylation and Cross-Coupling Strategies

Palladium-catalyzed carbonylation represents a direct method for the introduction of a carboxylic acid or its ester precursor. This reaction typically involves the coupling of an aryl halide with carbon monoxide and a suitable nucleophile, such as water or an alcohol, in the presence of a palladium catalyst and a ligand. A potential route to this compound would involve the palladium-catalyzed carbonylation of a 6-bromo-4-haloisoquinoline (e.g., 6-bromo-4-iodoisoquinoline (B2648209) or 6-bromo-4-chloroquinoline). The synthesis of 6-bromo-4-chloroquinoline (B1276899) has been reported from 6-bromoquinolin-4-ol (B142416) using phosphoryl chloride. atlantis-press.com This chloro derivative could then, in principle, undergo palladium-catalyzed carbonylation.

The following table outlines a hypothetical two-step sequence based on reported transformations for the quinoline analogue:

PrecursorReagentIntermediatePotential Subsequent ReactionReference
6-Bromoquinolin-4-olPOCl₃6-Bromo-4-chloroquinolinePalladium-catalyzed carbonylation atlantis-press.com

Application of Other Transition Metal Catalysis for Directed Functionalization

The functionalization of the isoquinoline core can be achieved using various transition metals that enable powerful transformations like C-H activation and borylation.

Rhodium (Rh) Catalysis: Rhodium catalysts are effective for C-H bond activation, allowing for the introduction of new carbon-carbon and carbon-halogen bonds. nih.gov For instance, rhodium-promoted C-H activation has been systematically studied on quinolines, a related heterocyclic system, demonstrating its potential for direct functionalization. nih.gov Research has also shown that rhodium can catalyze the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available triazole precursors. nih.gov In these reactions, an α-imino rhodium carbene is proposed as a key intermediate. nih.gov Furthermore, rhodium catalysis has been successfully applied in the distal para-C-H olefination of arenes, a significant achievement as it overcomes the challenge of directing functionalization to positions other than the more reactive ortho position. rsc.org

Iridium (Ir) Catalysis: Iridium-catalyzed C-H borylation is a particularly powerful and versatile tool in modern organic synthesis. iyte.edu.trnih.gov This method allows for the direct conversion of C-H bonds into C-B (boronate ester) bonds under mild conditions. iyte.edu.trelsevierpure.comnih.gov The resulting boronate esters are highly valuable intermediates that can be used in a wide array of subsequent cross-coupling reactions to form C-C, C-N, and C-O bonds. This transformation is known for its high regioselectivity, which is often governed by steric and electronic factors of the substrate. nih.gov For example, the iridium-catalyzed borylation of 6-fluoroquinolines has been successfully realized, providing access to fluoroquinolone boronic esters that are relevant to medicinal chemistry. elsevierpure.comnih.govresearchgate.net In dihydroisoquinoline systems, the acyl group can act as a directing group, leading to C3-borylated products with high yield and regioselectivity. iyte.edu.tr

Iron (Fe) and Copper (Cu) Catalysis: Simpler and more abundant metals like iron and copper have also been employed for the direct functionalization of tetrahydroisoquinoline (THIQ), a reduced form of the isoquinoline core. These catalysts can facilitate the synthesis of 1-(3-indolyl)-tetrahydroisoquinolines from both N-protected and unprotected THIQs, showcasing their utility in constructing complex molecular scaffolds. nih.gov

Transition MetalReaction TypeSubstrate ClassKey OutcomeReference
Rhodium (Rh)C-H Activation / Cyclization4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazolesSynthesis of 4-bromo-1,2-dihydroisoquinolines. nih.gov nih.gov
Iridium (Ir)C-H BorylationFluoroquinolines / DihydroisoquinolinesForms versatile boronic ester intermediates with high regioselectivity. iyte.edu.trelsevierpure.comnih.gov iyte.edu.trelsevierpure.comnih.gov
Iron (Fe) / Copper (Cu)C-H Functionalization / Cross-CouplingTetrahydroisoquinolinesDirect synthesis of 1-aryl-tetrahydroisoquinolines. nih.gov nih.gov

Reaction Optimization for Enhanced Yield and Regioselectivity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize impurities, and control selectivity. For the synthesis of this compound and its precursors, researchers have systematically varied parameters such as solvents, temperature, catalysts, and additives.

In the synthesis of 6-bromo-4-iodoquinoline, a key intermediate, optimization proved crucial. atlantis-press.comresearchgate.net One reported method improved upon previous literature by removing ethanol (B145695) as a solvent in the initial step, noting that ethanol was generated during the reaction itself. atlantis-press.com In a subsequent cyclization step, the temperature was precisely controlled at 190°C to avoid the formation of impurities, which led to an increased yield and shorter reaction time. atlantis-press.com

Another example of optimization can be seen in the three-component Doebner reaction to form quinoline-4-carboxylic acids. nih.gov Here, various Lewis acid catalysts, solvents, and temperatures were screened to find the most effective conditions. The study found that using Boron trifluoride etherate (BF₃·OEt₂) as a catalyst in acetonitrile (B52724) at 65°C provided the optimal yield for the desired product.

Optimization of the Doebner Reaction for a Quinoline-4-carboxylic Acid nih.gov
Catalyst (equiv.)SolventTemperature (°C)Yield (%)
-MeCN650
BF₃·THF (1.2)MeCN6584
BF₃·OEt₂ (1.2)MeCN6585
Sc(OTf)₃ (0.1)MeCN650
BF₃·OEt₂ (1.2)DCE6562
BF₃·OEt₂ (1.2)THF6531

Furthermore, selectivity between different products can be controlled by modifying additives. In a palladium-catalyzed synthesis starting from 2-alkynyl benzyl (B1604629) azides, the choice of additive directed the reaction to form either 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones. researchgate.net The use of lithium bromide (LiBr) favored the formation of 4-bromoisoquinolines, whereas the addition of acetic acid (HOAc) selectively produced 4-bromoisoquinolin-1(2H)-ones in high yield. researchgate.net This demonstrates how subtle changes in the reaction medium can have a profound impact on the chemical outcome.

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

The core structure of this compound is planar and therefore achiral. However, stereoselectivity becomes a critical consideration for its saturated derivatives, which can possess chiral centers and exist as different stereoisomers (enantiomers or diastereomers).

A key example is 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a reduced derivative where the carbon atom at position 1 (C1) is a chiral center. google.com The synthesis of such chiral molecules often requires stereoselective methods to produce a single desired stereoisomer, which is particularly important in medicinal chemistry where different stereoisomers can have vastly different biological activities.

While specific stereoselective syntheses for this compound derivatives are not extensively detailed in the provided search context, general strategies for achieving stereocontrol in related systems are well-established. These can include:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a reaction to occur from a specific face, and is later removed.

Chiral catalysts: An asymmetric catalyst, often a transition metal complex with a chiral ligand, is used to favor the formation of one stereoisomer over another.

Resolution: A racemic mixture (a 1:1 mixture of enantiomers) is separated into its individual components, for instance, by reacting it with a chiral resolving agent.

A modern approach that could be applicable is the merger of photoredox and transition metal catalysis. For example, a highly stereoselective synthesis of aryl-C-nucleosides has been developed using a dual photoredox/nickel catalysis system for the decarboxylative cross-coupling of anomeric ribosyl acids with aryl bromides. rsc.org This type of methodology, which precisely controls stereochemistry during the formation of a new carbon-carbon bond, represents a state-of-the-art strategy that could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Chemical Reactivity and Transformative Organic Chemistry of 6 Bromoisoquinoline 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C-4 position of the isoquinoline (B145761) ring is a primary site for a variety of chemical modifications, including the formation of esters and amides, decarboxylation under specific conditions, and reduction to alcohols or aldehydes.

The conversion of the carboxylic acid group into esters and amides is a fundamental transformation for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The formation of an ester from 6-Bromoisoquinoline-4-carboxylic acid can be accomplished through several established methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium towards the ester product. masterorganicchemistry.com

Alternatively, milder conditions can be employed using coupling agents. A widely used method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This reaction proceeds at room temperature and is highly efficient, even for sterically hindered alcohols. organic-chemistry.org

Method Reagents Typical Conditions Product
Fischer EsterificationAlcohol (R-OH), H₂SO₄ (cat.)Heat, excess alcohol6-Bromo-4-(alkoxycarbonyl)isoquinoline
Steglich EsterificationAlcohol (R-OH), DCC, DMAP (cat.)Dichloromethane (CH₂Cl₂), 0°C to RT6-Bromo-4-(alkoxycarbonyl)isoquinoline

Amidation: The synthesis of amides from this compound is crucial for building peptide-like structures and other important compounds. Direct amidation can be achieved by heating the carboxylic acid with an amine, often with the removal of water to drive the reaction. The use of catalysts like boric acid has emerged as an environmentally friendly and efficient method for direct amide bond formation. orgsyn.org

Similar to esterification, coupling agents are frequently used to facilitate amidation under milder conditions. Reagents such as DCC, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid, enabling its reaction with a primary or secondary amine to form the corresponding amide. orgsyn.orgnih.gov These methods are advantageous as they often proceed with high yields and preserve the integrity of stereocenters in chiral amines. orgsyn.org

Method Reagents Typical Conditions Product
Boric Acid CatalysisAmine (R₁R₂NH), Boric Acid (cat.)Heat, solvent (e.g., toluene)6-Bromo-N-substituted-isoquinoline-4-carboxamide
Coupling AgentAmine (R₁R₂NH), DCC/HOBtAprotic solvent (e.g., DMF, CH₂Cl₂), RT6-Bromo-N-substituted-isoquinoline-4-carboxamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), typically requires specific structural features, such as a β-keto group, which facilitates the reaction through a cyclic transition state upon heating. masterorganicchemistry.comyoutube.com Since this compound lacks this feature, it is generally stable to simple thermal decarboxylation.

However, decarboxylation can be achieved as part of a more complex reaction sequence, notably in certain transition metal-catalyzed cross-coupling reactions. Decarbonylative cross-coupling has become a significant strategy in organic synthesis. synthesisspotlight.com For instance, a decarbonylative Sonogashira coupling allows for the use of carboxylic acids as coupling partners in place of the more traditional aryl halides. rsc.orgrsc.orgnih.gov In this process, the carboxylic acid is activated in situ (e.g., as a mixed anhydride), undergoes oxidative addition to a palladium catalyst, and then eliminates a molecule of carbon monoxide (CO) before proceeding through the catalytic cycle. nih.gov This pathway ultimately replaces the carboxylic acid group with an alkyne, yielding a 6-bromo-4-alkynylisoquinoline derivative.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to other important classes of compounds.

Reduction to Alcohol: The reduction of carboxylic acids to primary alcohols requires potent reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation, readily converting carboxylic acids to their corresponding alcohols under mild conditions. chemistrysteps.comlibretexts.org Another class of effective reagents is boranes, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or the more stable borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂). commonorganicchemistry.com Borane (B79455) reagents offer the advantage of selectively reducing carboxylic acids in the presence of some other functional groups, like esters. commonorganicchemistry.com More recently, catalytic methods using earth-abundant metals, such as manganese, have been developed for the hydrosilylation of carboxylic acids to alcohols. nih.gov Applying these methods to this compound would yield (6-bromoisoquinolin-4-yl)methanol.

Reagent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1. THF, 0°C to RT; 2. H₃O⁺ workup(6-bromoisoquinolin-4-yl)methanol
Borane-THF (BH₃-THF)1. THF, RT; 2. H₃O⁺ workup(6-bromoisoquinolin-4-yl)methanol
Manganese-catalyzed Hydrosilylation[MnBr(CO)₅], Phenylsilane (PhSiH₃)Heat

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation because aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed to the primary alcohol. To stop the reduction at the aldehyde stage, the reactivity of the carboxylic acid must be modified. A common strategy involves a two-step process: first, the carboxylic acid is converted to a less reactive derivative, such as a Weinreb amide or an acid chloride. This intermediate can then be reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) for the Weinreb amide or a poisoned catalyst (e.g., Rosenmund reduction for an acid chloride).

Transformations Involving the Bromine Substituent

The bromine atom at the C-6 position serves as a versatile handle for introducing a wide range of substituents onto the isoquinoline core, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The success of this reaction is highly dependent on the electronic properties of the aromatic system. SₙAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the bromine atom is at the C-6 position. The heterocyclic nitrogen atom and the carboxylic acid group at C-4 are both electron-withdrawing. However, the carboxylic acid group is positioned meta to the bromine, which does not provide the necessary stabilization for the SₙAr intermediate. While the isoquinoline ring is generally more susceptible to nucleophilic attack than a simple benzene (B151609) ring, the lack of strong ortho or para activation makes direct SₙAr at the C-6 position challenging under standard conditions. wikipedia.org Such reactions would likely require very powerful nucleophiles and/or harsh reaction conditions.

The bromine atom on this compound makes it an ideal substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used to form biaryl structures or to attach alkyl or alkenyl groups. nih.gov This method would allow for the synthesis of a diverse library of 6-substituted isoquinoline-4-carboxylic acids.

Component Example Role
Coupling PartnerArylboronic acid (Ar-B(OH)₂)Source of the new aryl group
Pd CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates the catalytic cycle
LigandTriphenylphosphine (PPh₃), SPhosStabilizes the Pd center and modulates reactivity
BaseK₂CO₃, Cs₂CO₃Activates the organoboron reagent

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orgyoutube.com This transformation results in the formation of a substituted alkene, providing a route to 6-alkenyl-isoquinoline-4-carboxylic acids.

Component Example Role
Coupling PartnerAlkene (e.g., Styrene, Acrylate)Provides the vinyl group
Pd CatalystPd(OAc)₂, PdCl₂Initiates the catalytic cycle
LigandPPh₃, P(o-tolyl)₃Influences catalyst stability and efficiency
BaseTriethylamine (Et₃N), K₂CO₃Neutralizes HBr formed and regenerates Pd(0)

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is a highly reliable method for synthesizing arylalkynes, and in this case, would lead to 6-(alkynyl)isoquinoline-4-carboxylic acid derivatives.

Component Example Role
Coupling PartnerTerminal Alkyne (RC≡CH)Source of the alkynyl group
Pd CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂The primary catalyst for the cross-coupling
Co-catalystCopper(I) Iodide (CuI)Facilitates the reaction with the alkyne
BaseTriethylamine (Et₃N), DiisopropylamineActs as a solvent and base

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. chemspider.com This reaction is notable for its broad scope and functional group tolerance, allowing for the synthesis of a wide variety of 6-aminoisoquinoline-4-carboxylic acid derivatives from this compound. preprints.org

Component Example Role
Coupling PartnerPrimary/Secondary Amine (R₁R₂NH)The nitrogen nucleophile
Pd CatalystPd₂(dba)₃, Pd(OAc)₂The primary catalyst for C-N bond formation
LigandBINAP, XantphosCrucial for catalyst activity and stability
BaseNaOtBu, Cs₂CO₃Activates the amine and facilitates reductive elimination

Directed Arylation and Amination Reactions

The presence of the bromine atom at the C-6 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Directed Arylation: The Suzuki-Miyaura coupling is a powerful method for the arylation of this compound. libretexts.org This reaction involves the coupling of the bromo-substituted isoquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the presence of the carboxylic acid group, which can potentially coordinate with the catalyst. rsc.org While the direct Suzuki coupling on this compound itself is not extensively detailed, protocols for similar substrates, such as 4-bromobenzoic acid and other bromo-heterocycles, are well-established. rsc.orgbeilstein-journals.org These reactions typically employ catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands. nih.gov The reaction is tolerant of a wide range of functional groups on the coupling partner, allowing for the synthesis of a diverse array of 6-arylisoquinoline-4-carboxylic acids. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Arylation

Coupling Partner Catalyst (mol%) Ligand Base Solvent Temperature (°C)
Phenylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ Toluene/Water 80-100
4-Methoxyphenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Dioxane/Water 100

Amination Reactions: The Buchwald-Hartwig amination is the premier method for the C-N cross-coupling of aryl halides with amines, and it is applicable to this compound. organic-chemistry.orgacs.org This reaction allows for the introduction of primary and secondary amines at the C-6 position, leading to the synthesis of 6-aminoisoquinoline (B57696) derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base. organic-chemistry.org A significant challenge can be the base-sensitivity of the substrate; however, optimized conditions have been developed for similar scaffolds, such as 6-bromoisoquinoline-1-carbonitrile, demonstrating the feasibility of this transformation on a large scale. sci-hub.se Microwave-assisted Buchwald-Hartwig reactions have also been shown to accelerate the synthesis of related structures. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine Catalyst (mol%) Ligand Base Solvent Temperature (°C)
Morpholine Pd₂(dba)₃ (2) BINAP NaOt-Bu Toluene 100
Aniline Pd(OAc)₂ (2) XPhos Cs₂CO₃ Dioxane 110

Electrophilic and Nucleophilic Reactivity of the Isoquinoline Ring System

The electronic properties of the isoquinoline ring, influenced by the nitrogen atom and the existing substituents, dictate its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The isoquinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. In this compound, the ring is further deactivated by the electron-withdrawing carboxylic acid group and the moderately deactivating bromo group. Electrophilic attack is most likely to occur on the benzene ring portion of the isoquinoline system. The bromine at C-6 directs incoming electrophiles to the ortho (C-5 and C-7) positions, while the carboxylic acid at C-4 directs to the meta positions (C-6 and C-8). The directing effects of these groups can lead to complex product mixtures in electrophilic substitution reactions.

Nucleophilic Reactivity: The carboxylic acid group at C-4 is a primary site for nucleophilic acyl substitution. youtube.com It can be readily converted into a variety of derivatives. For instance, reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters. libretexts.org More commonly, the carboxylic acid is first activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with nucleophiles like amines to form amides. libretexts.org Coupling reagents such as dicyclohexylcarbodiimide (DCC) can also be used to facilitate amide bond formation directly from the carboxylic acid and an amine. libretexts.orglibretexts.org The nitrogen atom of the isoquinoline ring can also act as a nucleophile, undergoing reactions such as N-alkylation or N-oxidation.

Reduction Chemistry of the Isoquinoline Core

The reduction of this compound can be directed towards either the carboxylic acid group or the heterocyclic isoquinoline core, depending on the choice of reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not sufficiently reactive to reduce carboxylic acids. More selective methods, such as the use of borane (BH₃), can also achieve this reduction. nih.gov Recently, enzymatic methods using carboxylic acid reductases (CARs) have emerged as a green alternative for the selective reduction of carboxylic acids to aldehydes under mild conditions. nih.gov Photoredox catalysis has also been employed for the selective reduction of carboxylic acids to aldehydes. rsc.org

Reduction of the Isoquinoline Ring: The isoquinoline core can be reduced to a tetrahydroisoquinoline. This is often achieved through catalytic hydrogenation, where the molecule is treated with hydrogen gas over a metal catalyst such as platinum or palladium. This process typically reduces the pyridine (B92270) part of the isoquinoline system. It is possible to achieve selective reduction of the heterocyclic ring while leaving the carboxylic acid and bromo substituents intact, as demonstrated in the synthesis of amino-tetrahydroisoquinoline-carboxylic acids from related precursors. google.com

Derivatization Strategies for Chemical Library Synthesis

The dual functionality of this compound makes it an ideal scaffold for the synthesis of chemical libraries for drug discovery and other applications. nih.gov The bromo and carboxylic acid groups serve as orthogonal handles for diversification.

A common strategy involves a two-pronged approach:

Derivatization of the Carboxylic Acid: The carboxylic acid at C-4 can be converted into a library of amides by coupling with a diverse set of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, DCC). libretexts.orglibretexts.org This introduces a wide range of substituents at this position.

Cross-Coupling at the Bromo Position: The bromine atom at C-6 can then be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, with a library of boronic acids or amines. nih.gov This allows for the introduction of a second point of diversity.

This combinatorial approach enables the rapid generation of a large number of structurally diverse analogs from a single, advanced intermediate. Such libraries based on quinoline (B57606) and isoquinoline cores have been instrumental in the discovery of novel therapeutic agents, including antimicrobial and anticancer drugs. mdpi.comresearchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-Arylisoquinoline-4-carboxylic acid
6-Amino-tetrahydroisoquinoline-carboxylic acid
Phenylboronic acid
4-Methoxyphenylboronic acid
Thiophene-2-boronic acid
Morpholine
Aniline
Benzylamine
Thionyl chloride
Dicyclohexylcarbodiimide (DCC)
Lithium aluminum hydride (LiAlH₄)
Sodium borohydride (NaBH₄)
Borane (BH₃)
4-Bromobenzoic acid
6-Bromoisoquinoline-1-carbonitrile
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following sections predict the ¹H and ¹³C NMR spectra of 6-bromoisoquinoline-4-carboxylic acid, including assignments and correlations that would be expected in 2D NMR experiments.

High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Positional Assignments

The predicted chemical shifts for the protons and carbons of this compound are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group, as well as the anisotropic effects of the aromatic ring system.

Predicted ¹H NMR Chemical Shifts:

The protons on the isoquinoline (B145761) ring are expected to resonate in the aromatic region (δ 7.0-9.5 ppm). The proton of the carboxylic acid (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift (δ > 12 ppm), which is characteristic for carboxylic acid protons and is subject to concentration and solvent effects. researchgate.net The protons on the heterocyclic ring (H-1 and H-3) are expected to be the most deshielded due to the proximity of the nitrogen atom. The protons on the carbocyclic ring will be influenced by the bromine substituent.

Predicted ¹³C NMR Chemical Shifts:

The carbon atoms of this compound are expected to have distinct chemical shifts. The carbonyl carbon of the carboxylic acid is predicted to be in the range of 165-175 ppm. libretexts.org The carbon atoms attached to the nitrogen (C-1 and C-3) will be significantly deshielded. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-19.2 - 9.4C-1: 150 - 155
H-38.3 - 8.5C-3: 140 - 145
H-58.0 - 8.2C-4: 125 - 130
H-77.8 - 8.0C-4a: 135 - 140
H-88.1 - 8.3C-5: 128 - 132
-COOH> 12 (broad s)C-6: 120 - 125
C-7: 130 - 135
C-8: 127 - 131
C-8a: 130 - 135
-COOH: 165 - 175

Note: These are predicted values and may vary based on the solvent and experimental conditions. The assignments are based on the analysis of related isoquinoline and quinoline (B57606) derivatives. chemicalbook.comchemicalbook.comsci-hub.boxtsijournals.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between H-7 and H-8, and potentially a weaker long-range coupling between H-5 and H-7. No cross-peaks would be observed for the singlet proton at H-1 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-1, C-3, C-5, C-7, and C-8 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons. For instance, the proton at H-1 would show correlations to C-3 and C-8a. The proton at H-5 would show correlations to C-4, C-6, and C-8a. The carboxylic acid proton, if observable, might show a correlation to C-4.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties and intermolecular interactions.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the carboxylic acid group and the bromoisoquinoline core.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (very broad)WeakO-H stretching (H-bonded)
C-H (Aromatic)3100-3000 (sharp)StrongC-H stretching
C=O (Carboxylic Acid)1710-1680 (strong)MediumC=O stretching
C=N (Isoquinoline)1650-1580 (medium)StrongC=N stretching
C=C (Aromatic)1600-1450 (multiple bands)StrongC=C stretching
C-O (Carboxylic Acid)1320-1210 (strong)MediumC-O stretching
C-Br700-500 (medium)StrongC-Br stretching

Note: The broadness of the O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. orgchemboulder.comspectroscopyonline.com The Raman spectrum is expected to show strong signals for the aromatic ring vibrations and the C-Br stretch.

Conformational Analysis and Detection of Intermolecular Interactions

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. spectroscopyonline.com This strong intermolecular interaction would be evident in the IR spectrum by the very broad O-H stretching band and a shift in the C=O stretching frequency compared to the monomeric form. The planarity of the isoquinoline ring system would likely be maintained, and any conformational flexibility would primarily be associated with the orientation of the carboxylic acid group relative to the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The predicted monoisotopic mass of this compound (C₁₀H₆BrNO₂) is approximately 250.9582 u. nih.gov

The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with the M+2 peak being nearly as intense as the M⁺ peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Key Fragmentation Pathways:

Loss of OH: A peak corresponding to [M - 17]⁺ from the loss of the hydroxyl radical from the carboxylic acid group. libretexts.org

Loss of COOH: A peak corresponding to [M - 45]⁺ from the loss of the entire carboxyl group. libretexts.org

Loss of Br: A peak corresponding to [M - 79/81]⁺ from the cleavage of the C-Br bond.

Loss of CO: Subsequent loss of carbon monoxide (28 u) from fragment ions is also a common pathway for aromatic carboxylic acids.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass that can be used to confirm its molecular formula, C₁₀H₆BrNO₂. nih.gov The experimentally determined monoisotopic mass is a critical piece of data for distinguishing the compound from other isomers or molecules with the same nominal mass.

The calculated exact mass for the neutral molecule is 250.95819 Da. nih.gov This value is fundamental for confirming the presence of one bromine atom, as the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would also be observable in the mass spectrum.

Table 1: HRMS Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂ nih.gov
Exact Mass 250.95819 Da nih.gov
Monoisotopic Mass 250.95819 Da nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When this compound is ionized in a mass spectrometer, it breaks apart into smaller, charged fragments in a predictable manner, which helps to confirm its structure.

The fragmentation is dictated by the chemical nature of the molecule, which contains a stable aromatic isoquinoline core, a carboxylic acid group, and a bromine substituent. The most common fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.orgyoutube.com

Loss of Hydroxyl Radical: A primary fragmentation event is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (mass of 17 Da). This would produce a prominent acylium ion peak at [M-17]⁺.

Loss of Carboxyl Group: Another characteristic fragmentation is the loss of the entire carboxylic acid group (mass of 45 Da), leading to a significant peak at [M-45]⁺. libretexts.orgyoutube.com

Aromatic Ring Stability: The isoquinoline ring system is aromatic and thus relatively stable, meaning the molecular ion peak is expected to be strong and readily observable. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

DescriptionFragment LostResulting Ion StructurePredicted m/z
Molecular Ion -[C₁₀H₆BrNO₂]⁺250/252
Loss of Hydroxyl •OH[C₁₀H₅BrNO]⁺233/235
Loss of Carboxylic Acid •COOH[C₉H₅BrN]⁺205/207

Note: m/z values are presented for both major bromine isotopes (⁷⁹Br/⁸¹Br).

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping the electron density of a single crystal.

If a suitable crystal is analyzed, the resulting data would yield precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (between carboxylic acid groups) and π-stacking (between the aromatic isoquinoline rings). While the compound is known to be a solid, specific crystallographic data such as its crystal system, space group, and unit cell dimensions were not available in the public literature reviewed. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is a function of the electronic structure of the molecule, particularly the conjugated π-systems.

The this compound molecule contains an extended conjugated system within the isoquinoline ring structure. This extensive conjugation is expected to give rise to strong absorptions in the UV region. The primary electronic transitions responsible for this absorption are:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of aromatic and other conjugated systems and are typically responsible for the strongest absorption bands in the UV-Vis spectrum.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital. libretexts.org These transitions are generally lower in energy and intensity compared to π → π* transitions.

While simple carboxylic acids absorb around 210 nm, the UV-Vis spectrum of this compound would be dominated by the isoquinoline chromophore, resulting in multiple, more complex absorption bands at significantly longer wavelengths. libretexts.org

Computational Chemistry and Theoretical Investigations of 6 Bromoisoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is favored for its balance between accuracy and computational cost. A typical DFT study on 6-Bromoisoquinoline-4-carboxylic acid would involve a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For this compound, a key aspect would be the orientation of the carboxylic acid group relative to the isoquinoline (B145761) ring system. Different rotational isomers (conformers) would be calculated to identify the global minimum energy structure. This analysis provides fundamental data such as bond lengths, bond angles, and dihedral angles. While specific data for this molecule is unavailable, studies on similar structures like 4-bromoisoquinoline (B23445) have been performed to determine its planarity and optimized parameters. bldpharm.com

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. lab-chemicals.comnih.gov The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap suggests the molecule is more reactive. For this compound, the analysis would reveal how the bromine atom and carboxylic acid group influence the electron distribution across the aromatic system.

DFT calculations are widely used to predict various spectroscopic properties.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. sigmaaldrich.com These predicted shifts are invaluable for assigning peaks in experimentally obtained spectra. sigmaaldrich.com

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra by determining the frequencies of molecular vibrations. nih.gov For the target molecule, this would help assign specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid and vibrations of the isoquinoline core.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing information about the wavelengths of maximum absorption (λmax).

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis examines the charge distribution and interactions between orbitals within a molecule. bldpharm.comsigmaaldrich.com It provides a detailed picture of bonding, lone pairs, and delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. This analysis would quantify the stabilizing energy associated with intramolecular charge transfer events, such as the interaction between the nitrogen lone pair and the aromatic system, or the electronic influence of the bromine substituent.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites and Intermolecular Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (negative potential, typically red) and electron-poor regions (positive potential, typically blue). For this compound, the MEP map would visually identify:

Nucleophilic sites: The nitrogen atom and the carbonyl oxygen would likely show negative potential, making them targets for electrophiles or hydrogen bond donors.

Electrophilic sites: The hydrogen of the carboxylic acid and regions near the bromine atom might show positive potential, indicating sites for nucleophilic attack. This map is crucial for predicting how the molecule will interact with other molecules, including receptors or reactants.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are used when a series of related compounds has been synthesized and tested for a specific biological activity or physical property. These methods build a mathematical model that correlates variations in molecular structure (described by calculated descriptors) with changes in the observed activity or property. For a set of derivatives of this compound, a QSAR study could be developed to predict their potential efficacy as, for example, enzyme inhibitors, helping to guide the design of more potent analogues. Currently, no such specific QSAR studies for derivatives of this compound are available in the surveyed literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. This technique allows for the exploration of conformational flexibility and the explicit effects of solvent on molecular structure and properties. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be understood from research on related heterocyclic compounds like quinolines and isoquinolines. nih.gov

MD simulations treat molecules as a collection of atoms interacting through a defined force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over a period of time, providing a detailed view of the molecule's dynamic nature.

Conformational Flexibility:

The structure of this compound is largely planar due to the aromatic isoquinoline core. However, the carboxylic acid group introduces a degree of conformational freedom. The primary source of flexibility is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring. MD simulations can map the potential energy surface associated with the rotation of this dihedral angle, identifying low-energy, stable conformations and the energy barriers between them.

Illustrative Data Table: Conformational Analysis

Below is a hypothetical table representing the kind of data that could be generated from an MD simulation to analyze the conformational preferences of the carboxylic acid group.

Dihedral Angle Range (degrees)Occupancy (%)Average Potential Energy (kcal/mol)
-30 to 3075%-15.2
150 to 180 and -180 to -15020%-12.8
Other5%-9.5

This table illustrates that the molecule would likely spend most of its time in a near-planar conformation, with the carboxylic acid group's carbonyl oxygen oriented away from the nitrogen atom of the isoquinoline ring, as this represents the lowest energy state.

Solvation Effects:

The interaction of this compound with a solvent, particularly water, is critical for understanding its behavior in biological and chemical systems. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation phenomena. Key aspects that can be studied include the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as between the isoquinoline nitrogen and water.

The distribution of solvent molecules around the solute can be quantified by calculating the radial distribution function (RDF). The RDF provides information on the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, an RDF analysis would likely show a high probability of finding water molecules in close proximity to the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid, as well as the nitrogen atom of the isoquinoline ring, indicating strong hydrogen bonding interactions. Systematic analysis of carboxylic acids has shown that both nonspecific and specific intermolecular interactions with the solvent play a crucial role. researchgate.net

Illustrative Data Table: Solvation Characteristics

The following table provides a hypothetical summary of solvation properties that could be derived from an MD simulation in a water box.

Solute Atom/GroupPeak of First Solvation Shell (Å)Coordination Number
Carboxylic Acid -OH1.82.1
Carboxylic Acid C=O2.02.5
Isoquinoline N2.21.8
Bromine3.54.3

This illustrative data suggests strong, localized solvation around the polar functional groups, particularly the carboxylic acid, which is capable of both donating and accepting hydrogen bonds. The bromine atom, being larger and less polar, would exhibit weaker, less structured interactions with the surrounding water molecules.

Applications in Medicinal Chemistry Research and Drug Discovery Pre Clinical Focus

Design and Synthesis of Pharmacophore Scaffolds Based on the Isoquinoline (B145761) Core

The isoquinoline framework is a fundamental pharmacophore in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active molecules. smolecule.com The design of novel therapeutic agents often involves using the isoquinoline core as a starting template. Synthetic chemists utilize building blocks like 6-Bromoisoquinoline-4-carboxylic acid to create libraries of derivative compounds for screening.

The synthesis of isoquinoline-based scaffolds can be achieved through various established methods, including:

Bischler–Napieralski reaction: This involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent. researchgate.net

Pictet–Spengler condensation: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can be subsequently aromatized. researchgate.net

Pomeranz–Fritsch reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.

For a pre-functionalized molecule like this compound, synthetic strategies focus on modifying the existing functional groups. The carboxylic acid at the C-4 position is readily converted into amides, esters, or other functional groups through standard coupling reactions. The bromine atom at the C-6 position is a versatile handle for introducing further diversity, typically through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. These modifications allow for the creation of a wide range of analogues from a single, advanced intermediate.

Table 1: Potential Synthetic Modifications of this compound

PositionFunctional GroupPotential Reaction TypeResulting Functionality
C-4Carboxylic AcidAmide CouplingCarboxamides
C-4Carboxylic AcidEsterificationEsters
C-4Carboxylic AcidReductionPrimary Alcohol
C-6BromineSuzuki CouplingAryl or Heteroaryl groups
C-6BromineBuchwald-Hartwig AminationAmines
C-6BromineSonogashira CouplingAlkynes

Exploration of Biological Target Interactions (e.g., enzyme and receptor binding)

Derivatives of this compound are investigated for their potential to interact with various biological targets, such as enzymes and receptors. smolecule.com The rigid, planar isoquinoline core provides a defined orientation for substituents that can interact with the binding sites of proteins. The carboxylic acid group can act as a hydrogen bond donor and acceptor or form crucial ionic interactions with positively charged residues (e.g., lysine or arginine) in a target's active site.

While specific target interactions for derivatives of this compound are not extensively documented in available literature, the broader class of isoquinoline and quinoline-carboxylic acid derivatives has been shown to interact with a range of targets:

Enzyme Inhibition: Many isoquinoline-based molecules act as enzyme inhibitors. For instance, certain derivatives have been designed as inhibitors of kinases, histone deacetylases (HDACs), and topoisomerases. The 2-phenylquinoline-4-carboxylic acid scaffold, for example, has been used to develop potent HDAC inhibitors.

Receptor Binding: The isoquinoline scaffold is present in ligands for various G-protein coupled receptors (GPCRs). Recently, isoquinolone derivatives have been investigated as antagonists for the lysophosphatidic acid receptor 5 (LPA5). Similarly, substituted 4-quinolone-3-carboxamides have been developed as highly selective cannabinoid-2 (CB2) receptor ligands.

The exploration of these interactions is typically carried out using a variety of in vitro biochemical and biophysical assays, including radioligand binding assays, enzyme activity assays, and surface plasmon resonance (SPR) to determine binding affinity and kinetics.

Mechanistic Studies of Molecular Action at the Sub-cellular Level

Once a derivative demonstrates significant interaction with a biological target, further studies are conducted to elucidate its mechanism of action at the cellular and sub-cellular level. These investigations aim to understand how the compound's interaction with its target translates into a measurable physiological effect.

For instance, if a derivative of this compound were identified as a potent kinase inhibitor, mechanistic studies would involve:

Cell-based Assays: Assessing the inhibition of downstream signaling pathways in relevant cell lines.

Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at a specific phase (e.g., G2/M phase), which is a common mechanism for anticancer agents.

Apoptosis Assays: Investigating whether the compound induces programmed cell death (apoptosis), often measured by techniques like Annexin V staining and analysis of caspase activation.

For example, studies on 2-phenylquinoline-4-carboxylic acid derivatives identified as HDAC inhibitors have shown they can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines. While these are examples from a related class of compounds, they illustrate the types of mechanistic studies that would be applied to novel bioactive derivatives synthesized from the this compound scaffold.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Isoquinoline Derivatives

Systematic modification of the this compound scaffold is crucial for establishing Structure-Activity Relationships (SAR). SAR studies correlate specific changes in a molecule's structure with its biological activity, providing a roadmap for optimizing potency and selectivity.

Starting from the this compound core, a medicinal chemist would synthesize a matrix of compounds to probe the SAR at different positions.

Table 2: Hypothetical SAR Exploration Plan

Position of VariationRationaleExample Modifications
C-4 Amide Explore the size and nature of the substituent to optimize interactions in the binding pocket.Synthesize a series of amides with small alkyl groups, cyclic amines (e.g., piperidine, morpholine), and various substituted anilines.
C-6 Substituent Investigate the impact of electronics and sterics on activity by replacing the bromine.Use Suzuki coupling to introduce phenyl, substituted phenyls (e.g., -OMe, -Cl, -CF3), and various heteroaromatic rings.

Structure-Property Relationship (SPR) studies run in parallel to SAR, aiming to optimize the physicochemical and pharmacokinetic properties of the lead compounds. The carboxylic acid moiety, while often important for target binding, can lead to poor membrane permeability and rapid metabolism. Medicinal chemists often use bioisosteres—functional groups with similar physical or chemical properties—to replace the carboxylic acid to improve drug-like properties while retaining activity.

Table 3: Common Bioisosteres for Carboxylic Acids

BioisosterePotential Advantage
TetrazoleMore metabolically stable, similar acidity.
Hydroxamic AcidCan act as a zinc-binding group, different pKa.
AcylsulfonamideLower pKa, can alter solubility and binding.
HydroxyisoxazoleCan mimic the hydrogen bonding pattern.

Research in Materials Science and Functional Materials Development

Incorporation into Organic Electronic Materials

While direct studies on 6-Bromoisoquinoline-4-carboxylic acid in organic electronic devices are not extensively documented, the foundational components of its structure are hallmarks of molecules designed for such applications. Organic semiconductors form the active layer in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The development of these technologies relies on the synthesis of new π-conjugated organic molecules with tailored properties. researchgate.net

Isoquinoline (B145761), being an aromatic N-heterocycle, is a valuable building block for these materials. Its extended π-electron system is conducive to charge transport. Furthermore, the presence of functional groups like the carboxylic acid and the bromo-substituent on the this compound scaffold provides critical sites for synthetic modification. This allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is crucial for optimizing device performance, including charge injection/transport barriers and emission color in OLEDs. A structurally similar compound, 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester, is noted for its relevance in organic and molecular electronics, underscoring the potential of this class of molecules. sigmaaldrich.com The ability to use these functional groups to build larger, more complex conjugated systems is a key strategy in the design of next-generation organic electronic materials.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govnih.gov The properties of these materials—such as porosity, stability, and catalytic activity—are directly dictated by the geometry and chemical nature of the organic ligand. nih.gov

This compound is a highly promising candidate for a ligand in the synthesis of novel MOFs and coordination polymers. Its utility stems from several key structural features:

Coordinating Groups: The molecule possesses two primary sites for coordination with metal centers: the deprotonated carboxylic acid group (carboxylate) and the nitrogen atom of the isoquinoline ring. Carboxylate groups are widely used for their ability to form robust bonds with a variety of metal ions, while N-heterocyclic donors are also frequently employed. researchgate.netresearchgate.net

Rigid Backbone: The planar and rigid structure of the isoquinoline ring system is ideal for constructing well-defined, ordered frameworks with permanent porosity, a critical feature for applications in gas storage and separation. researchgate.net

Functionalization: The bromine atom acts as a functional handle. It can influence the electronic properties of the resulting framework or be used in post-synthetic modification reactions to introduce new functionalities into the MOF after its initial construction. The use of bromo-substituted ligands in creating coordination polymers has been demonstrated. mdpi.com

Research on related systems, such as the use of quinoline-2,3-dicarboxylate to form 2D coordination polymers with cobalt and manganese, highlights the suitability of N-heterocyclic carboxylates in creating extended network structures. researchgate.net

Table 1: Suitability of this compound as a MOF Ligand

Feature Description Relevance in MOF Design
Coordination Sites Carboxylate (-COO⁻) and Isoquinoline Nitrogen Enables binding to metal ions to form the framework structure. researchgate.netresearchgate.net
Structural Rigidity Planar aromatic isoquinoline core Promotes the formation of ordered, crystalline materials with stable pores. researchgate.net
Functionality Bromo group (-Br) Can tune the electronic properties and offers a site for post-synthetic modification.

Supramolecular Chemistry and Host-Guest Systems with Isoquinoline Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an excellent component for designing complex, responsive supramolecular assemblies.

Materials that respond to external stimuli, such as changes in pH, are crucial for the development of "smart" devices and systems. rsc.org The structure of this compound contains two pH-responsive sites: the carboxylic acid group and the basic nitrogen atom of the isoquinoline ring.

The carboxylic acid group (-COOH) can be deprotonated to a carboxylate anion (-COO⁻) by increasing the pH.

The isoquinoline nitrogen, a weak base, can be protonated at low pH. wikipedia.org

This dual pH-responsiveness is highly valuable. The change in protonation state alters the molecule's charge, size, and hydrogen-bonding capabilities. This transformation can be harnessed to control molecular recognition events in host-guest systems or to trigger large-scale conformational changes in a polymer or assembly. For instance, the electrostatic repulsion between protonated groups under acidic conditions can induce the expansion of a molecular network, a principle used in stimuli-responsive materials. rsc.org The reversible protonation and deprotonation of the isoquinoline moiety has been shown to cause significant changes in intramolecular charge transfer, leading to observable color changes (acidochromism). rsc.org

Phosphorescence is a type of photoluminescence where a molecule emits light from a long-lived triplet excited state. For most organic molecules, this process is inefficient at room temperature. However, the presence of a heavy atom, such as bromine, can dramatically increase phosphorescence efficiency through a phenomenon known as the heavy-atom effect. researchgate.netrsc.org This effect enhances the rate of intersystem crossing (ISC)—the transition from a singlet excited state to a triplet excited state—by promoting spin-orbit coupling. researchgate.net

This compound is structurally primed for exhibiting purely organic Room Temperature Phosphorescence (RTP).

Internal Heavy-Atom Effect: The covalently bonded bromine atom provides a strong internal heavy-atom effect, which is a key strategy for designing molecules with efficient RTP. rsc.orgnih.gov Studies on other brominated organic compounds have shown that this can lead to high phosphorescence quantum yields and long luminescence lifetimes. rsc.orgnih.gov

Rigid Matrix/Aggregation: The rigid isoquinoline structure can help minimize non-radiative decay pathways (e.g., from vibrations) that compete with phosphorescence, especially when the molecule is embedded in a solid matrix or forms aggregates.

The ability to generate efficient RTP makes this compound and its derivatives highly attractive for a range of applications.

Table 2: Factors Promoting Room Temperature Phosphorescence (RTP) in this compound

Factor Mechanism Consequence
Bromine Atom Internal heavy-atom effect enhances spin-orbit coupling. researchgate.netnih.gov Increases the rate of intersystem crossing (S₁ → T₁), populating the triplet state.
N-Heterocyclic Core The presence of n-orbitals on the nitrogen can facilitate ISC (El-Sayed's rule). researchgate.net Further promotes the transition from singlet to triplet excited states.
Rigid Structure The aromatic isoquinoline backbone limits vibrational quenching. Reduces non-radiative decay from the triplet state, increasing phosphorescence lifetime and intensity.

Development of Sensing and Optoelectronic Materials

The unique photophysical and chemical properties of this compound make it a promising platform for developing advanced sensors and optoelectronic materials.

Chemical Sensors: The pH-responsive nature of both the carboxylic acid and the isoquinoline nitrogen can be exploited for optical pH sensing. rsc.org A change in pH would alter the molecule's protonation state, leading to a measurable change in its absorption or emission spectrum. Furthermore, the strong and long-lived RTP is highly sensitive to quenching by other molecules, particularly molecular oxygen. This could allow for the development of oxygen sensors based on the quenching of the phosphorescent signal.

Optoelectronic Materials: Purely organic RTP materials are of great interest for application in OLEDs, as they allow for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. The bromine-induced RTP of this compound makes it a candidate for use as an emitter in phosphorescent OLEDs (PHOLEDs). Additionally, materials with strong RTP are used in anti-counterfeiting technologies and bio-imaging. rsc.org

Catalysis Research and Ligand Design

Use as a Ligand in Transition Metal-Catalyzed Organic Transformations

The presence of both a bromine atom and a carboxylic acid group on the isoquinoline (B145761) core of 6-Bromoisoquinoline-4-carboxylic acid suggests its utility in transition metal-catalyzed cross-coupling reactions, not only as a potential ligand but also as a versatile substrate. The bromine at the C-6 position serves as a handle for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are pivotal for the construction of complex molecular architectures.

Research has highlighted that 6-bromo isoquinolone, a closely related derivative, is a key substrate for introducing aryl groups at the C-6 position through metal-catalyzed arylation. This underscores the reactivity of the bromo substituent at this specific position. Furthermore, the carboxylic acid functionality opens the door for decarboxylative coupling reactions. In a notable study, unprotected 6-bromo isoquinolone underwent a decarboxylative coupling with N-Boc-proline, demonstrating that the carboxylic acid group can be strategically removed to form a new carbon-carbon bond.

While direct studies employing This compound as a ligand are not extensively documented, the broader class of isoquinoline carboxylic acids has been successfully utilized. For instance, oxorhenium(V) complexes incorporating isoquinoline carboxylic acid derivatives have been synthesized and characterized. These complexes have demonstrated catalytic activity in the epoxidation of olefins, such as cyclooctene. This establishes the principle that the isoquinoline carboxylic acid moiety can effectively bind to transition metals and facilitate catalytic turnovers. The electronic properties of the isoquinoline ring, modified by the electron-withdrawing bromine and carboxylic acid groups, can influence the stability and reactivity of the resulting metal complexes.

The following table summarizes the types of transition metal-catalyzed reactions where isoquinoline scaffolds, including those with bromo and carboxylic acid functionalities, have been implicated.

Catalytic Reaction TypeMetal CatalystFunctional Group UtilizedPotential Role of this compound
Cross-Coupling (e.g., Suzuki)Palladium, NickelC-Br bondSubstrate for C-C bond formation
Decarboxylative CouplingPalladium, NickelCarboxylic AcidSubstrate for C-C bond formation
EpoxidationRheniumCarboxylic Acid, N-heterocycleLigand to form an active catalyst

Design and Evaluation of Organocatalytic Systems Utilizing Isoquinoline Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthetic chemistry. Chiral isoquinoline derivatives have been explored as organocatalysts, particularly in asymmetric synthesis. The nitrogen atom of the isoquinoline can act as a Lewis base or be part of a larger chiral scaffold that influences the stereochemical outcome of a reaction.

While specific studies detailing the use of This compound as an organocatalyst are limited, the fundamental components of the molecule suggest potential applications. The carboxylic acid group can act as a Brønsted acid or a hydrogen-bond donor, activating substrates or controlling the geometry of transition states. The isoquinoline nitrogen, in turn, can function as a basic site. The interplay between these two functionalities could lead to bifunctional catalysis.

Research into isoquinolone-4-carboxylic acids, which can be synthesized via copper-catalyzed domino reactions, provides a platform for creating a library of potential organocatalysts. The synthesis involves a multi-component reaction, allowing for a high degree of structural diversity. By varying the substituents on the isoquinoline core, it is possible to fine-tune the steric and electronic properties of the resulting molecule to optimize its catalytic activity and selectivity for a specific transformation.

Studies on Catalyst Performance, Substrate Scope, and Reaction Selectivity

The performance of a catalyst is judged by its activity, the range of substrates it can effectively transform (substrate scope), and its ability to favor the formation of a specific product (selectivity). For systems involving isoquinoline-based ligands or catalysts, these parameters are highly dependent on the specific reaction and the nature of the substituents on the isoquinoline ring.

In the context of the aforementioned rhenium-catalyzed epoxidation using isoquinoline carboxylic acid ligands, the yield of the epoxide product was found to be dependent on the specific structure of the rhenium complex. This highlights the sensitivity of catalyst performance to the coordination environment of the metal center, which is directly influenced by the ligand.

For potential applications of This compound in cross-coupling reactions, the substrate scope would encompass a variety of coupling partners, such as boronic acids (in Suzuki coupling) or alkenes (in Heck coupling). The selectivity of such reactions, particularly regioselectivity and stereoselectivity, would be a key area of investigation. The electronic nature of the brominated isoquinoline ring is expected to play a significant role in the oxidative addition step of the catalytic cycle.

Although comprehensive data tables for the catalytic performance of This compound are not yet available in the literature, the table below conceptualizes the type of data that would be generated from such studies, based on analogous systems.

ReactionCatalyst SystemSubstrate 1Substrate 2Yield (%)Selectivity
Hypothetical Suzuki CouplingPd(OAc)₂ / Ligand Aryl Boronic AcidThis compound derivativeData not availableData not available
Hypothetical Asymmetric AldolOrganocatalyst AldehydeKetoneData not availableData not available (ee%)

Further research is required to fully elucidate the catalytic potential of This compound and its derivatives. Such studies would involve the systematic evaluation of these compounds in various catalytic transformations, leading to a deeper understanding of their structure-activity relationships and paving the way for their application in the synthesis of valuable chemical entities.

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